molecular formula C6H8ClN3O3S B13576437 4-Nitrobenzene-1-sulfonoimidamidehydrochloride

4-Nitrobenzene-1-sulfonoimidamidehydrochloride

Katalognummer: B13576437
Molekulargewicht: 237.67 g/mol
InChI-Schlüssel: WNQCLAGIOQKDSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrobenzene-1-sulfonoimidamidehydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group, a sulfonoimidamide group, and a hydrochloride moiety. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride typically involves the nitration of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrobenzene-1-sulfonoimidamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The sulfonoimidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing groups.

    Reduction: Formation of 4-aminobenzene-1-sulfonoimidamidehydrochloride.

    Substitution: Formation of substituted sulfonoimidamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzene-1-sulfonoimidamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The sulfonoimidamide group can interact with proteins and enzymes, potentially modulating their activity. The hydrochloride moiety enhances the compound’s solubility and stability in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoronitrobenzene: Similar in structure but with a fluorine atom instead of the sulfonoimidamide group.

    4-Nitrocatechol: Contains a nitro group and hydroxyl groups, differing in functional groups and reactivity.

    1,3-Dinitrobenzene: Contains two nitro groups, differing in the number and position of nitro groups.

Uniqueness

4-Nitrobenzene-1-sulfonoimidamidehydrochloride is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C6H8ClN3O3S

Molekulargewicht

237.67 g/mol

IUPAC-Name

1-(aminosulfonimidoyl)-4-nitrobenzene;hydrochloride

InChI

InChI=1S/C6H7N3O3S.ClH/c7-13(8,12)6-3-1-5(2-4-6)9(10)11;/h1-4H,(H3,7,8,12);1H

InChI-Schlüssel

WNQCLAGIOQKDSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.